dracotoxin, Trachinus draco dracotoxin, Trachinus draco
Brand Name: Vulcanchem
CAS No.: 140609-96-7
VCID: VC0233215
InChI:
SMILES:
Molecular Formula: C34H35N3O6S
Molecular Weight: 0

dracotoxin, Trachinus draco

CAS No.: 140609-96-7

Cat. No.: VC0233215

Molecular Formula: C34H35N3O6S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

dracotoxin, Trachinus draco - 140609-96-7

Specification

CAS No. 140609-96-7
Molecular Formula C34H35N3O6S
Molecular Weight 0

Introduction

Biochemical Properties

Molecular Characteristics

Dracotoxin is characterized by its high molecular weight of approximately 105 kDa (105,000 molecular weight) . The toxin consists of a single polypeptide chain, distinguishing it from multi-subunit toxins found in some other venomous organisms . The protein demonstrates remarkable specificity in its biological activities, particularly in its interaction with erythrocyte membranes.

Research into the protein's structure has revealed that dracotoxin possesses specific binding sites that interact with target cell membranes. Studies have shown that preincubation of dracotoxin with rabbit ghosts (erythrocyte membranes without hemoglobin) increases its EC50 value for rabbit erythrocytes from 3 to 25 ng/ml, indicating that the toxin binds to specific sites on the erythrocyte surface . Further experiments with enriched glycophorin fraction from rabbit erythrocytes led to an additional increase in EC50 to 70 ng/ml, suggesting that glycophorins may play a role in the toxin's binding mechanism .

Isolation and Purification Methods

The extraction and purification of dracotoxin from Trachinus draco involve several carefully controlled steps designed to maintain the protein's activity while separating it from other venom components. The established purification protocol involves two main stages: ammonium sulfate precipitation of crude venom followed by gel filtration using high-performance liquid chromatography (HPLC) .

Using this methodology, researchers have successfully isolated approximately 300 micrograms of dracotoxin from 18 mg of crude venom proteins extracted from one average-sized fish . This relatively low yield reflects both the limited amount of venom produced by each specimen and the technical challenges involved in maintaining protein activity throughout the purification process.

The extraction method significantly influences the toxin's potency. Research indicates that optimal preservation of toxin activity requires shock-freezing at −70°C immediately after collection . Suboptimal extraction or storage conditions can lead to rapid degradation of the toxin, resulting in significantly reduced biological activity in experimental assays.

Table 1: Purification Yield of Dracotoxin from Trachinus draco

ParameterValueSource
Starting materialCrude venom from one average fish
Crude venom protein content18 mg
Purified dracotoxin yield300 μg
Yield percentage~1.7% of total venom protein

Biological Activities

Toxicity and Lethality

Dracotoxin demonstrates significant toxicity in animal models. The minimum lethal dose for mice has been determined to be 1.8 μg/g body weight when the toxin is extracted from shock-frozen, live fish . This potency classifies dracotoxin as a highly toxic protein capable of causing systemic effects when introduced into the bloodstream.

The venom of Trachinus draco, primarily through the action of dracotoxin, can induce significant physiological changes in experimental animals, including alterations in blood pressure, respiratory patterns, and cardiac function . Autopsy findings from animals exposed to lethal doses have revealed frothy discharge in the respiratory system and heart abnormalities, suggesting that cardiorespiratory failure may be the primary cause of death following severe envenomation .

Table 2: Biological Activities of Dracotoxin

ActivityParameterValueCommentsSource
Hemolytic (rabbit erythrocytes)EC503 ng/mlIncreased to 25 ng/ml after preincubation with rabbit ghosts
Hemolytic (rabbit erythrocytes)EC5070 ng/mlAfter preincubation with glycophorin fraction
Lethality (mice)Minimum lethal dose1.8 μg/gWhen extracted from shock-frozen fish
Temperature sensitivityActivityRetainedAt 4°C (unlike staphylococcal alpha-toxin)
Cholesterol interactionBindingNone detectedUnlike staphylococcal alpha-toxin

Mechanism of Action

The precise mechanism by which dracotoxin exerts its toxic effects remains partially characterized, though significant insights have emerged from biochemical and physiological studies. The protein's hemolytic activity appears to involve direct interaction with the cell membrane, possibly through binding to specific glycoprotein receptors on the cell surface .

The specificity for rabbit erythrocytes suggests that dracotoxin recognizes particular membrane components that are highly expressed or structurally unique in these cells. The interaction with enriched glycophorin fractions provides evidence that glycophorins may serve as binding sites or co-receptors for the toxin . Following binding, the toxin is believed to insert into the membrane, forming pores or otherwise disrupting membrane integrity, ultimately leading to cell lysis.

The membrane-depolarizing effects of dracotoxin on neural tissue indicate that the toxin may also target excitable cells, potentially explaining some of the neurological symptoms observed following envenomation. The enhancement of depolarization by calcium suggests that the toxin may interact with calcium-dependent processes in neural membranes .

Clinical Implications

Envenomation Symptoms and Pathophysiology

When humans are stung by Trachinus draco, dracotoxin and other venom components enter the wound, triggering a cascade of physiological responses. The immediate effect is intense, localized pain described as disproportionate to the size of the wound . This pain typically persists for 2 to 24 hours in untreated cases and is accompanied by erythema and swelling of the affected area .

In a documented case study, a 49-year-old female victim experienced severe, acute pain following a sting to her right foot . The envenomation site developed visible swelling and hyperemia, with minor skin breaches indicating the sting location . Without proper treatment, the condition progressed to include hematoma formation corresponding to the original injury sites .

More severe cases can develop significant local tissue damage, potentially progressing to ischemia and necrosis. Systemic effects, though rarer, may include headaches, chest pain, diffuse body aches, palpitations, hypotension, and in extreme cases, acute respiratory distress syndrome . At least one fatal outcome has been documented in the literature, highlighting the potential severity of greater weever envenomation .

Treatment Approaches

The standard and most effective treatment for Trachinus draco envenomation involves immersion of the affected area in hot water at a temperature between 40 and 45 degrees Celsius . This approach exploits the thermolabile nature of dracotoxin, effectively denaturing the protein and neutralizing its toxic effects. For optimal results, the immersion should be maintained for at least 60 minutes, and in some cases, up to 90 minutes .

The critical importance of heat treatment is underscored by case studies where this approach was omitted or delayed. In the documented case of the 49-year-old female patient, cold compression was initially applied instead of the recommended hot water immersion . This inappropriate initial treatment is believed to have prolonged toxin exposure, contributing to extended pain duration (24 hours) and the development of a wound that required over five months to heal completely .

Additional treatment measures typically include wound cleaning, analgesic administration for pain management, and in some cases, prophylactic antibiotic therapy to prevent secondary infection . Tetanus re-immunization may also be considered, particularly for patients with uncertain vaccination status. For wounds exhibiting signs of infection or with suspicious findings on imaging studies, extended antibiotic treatment may be necessary, as illustrated by the six-week regimen administered to the case study patient following suspicious findings on Magnetic Resonance Imaging .

Table 3: Clinical Management of Trachinus draco Envenomation

Treatment ApproachProtocol DetailsRationaleSource
Hot Water Immersion40-45°C for 60-90 minutesDenatures thermolabile toxins including dracotoxin
Wound CleaningRegular cleaning of affected areaPrevents secondary infection
Analgesic TherapyLocal and/or systemic administrationPain management
Antibiotic TherapySix-week regimen in case of suspected osteomyelitisPrevents or treats secondary infection
MonitoringFollow-up for signs of cellulitis or dischargeDetects complications requiring additional intervention

Research Applications and Future Directions

The unique properties of dracotoxin suggest potential applications in various research fields. The toxin's high specificity for certain cell types could be exploited in the development of targeted cell lysis techniques for laboratory applications. Additionally, understanding the molecular mechanisms behind dracotoxin's membrane-disrupting capabilities may provide insights relevant to the development of novel therapeutic approaches.

Future research directions might include more detailed structural characterization of dracotoxin using advanced techniques such as X-ray crystallography or cryo-electron microscopy. Such studies could elucidate the three-dimensional structure of the protein, potentially revealing the specific molecular features responsible for its biological activities.

Another promising avenue involves investigating potential seasonal and geographic variations in toxin composition and potency. Environmental factors such as temperature, salinity, and prey availability may influence the expression and activity of dracotoxin, potentially explaining observed variations in clinical outcomes following envenomation from different regions or during different seasons.

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